Cas no 957970-02-4 (N-cyclohexyl-2-(5-{(2-fluorophenyl)methylsulfanyl}-3-oxo-2H,3H-imidazo1,2-cquinazolin-2-yl)acetamide)

N-cyclohexyl-2-(5-{(2-fluorophenyl)methylsulfanyl}-3-oxo-2H,3H-imidazo1,2-cquinazolin-2-yl)acetamide structure
957970-02-4 structure
Product name:N-cyclohexyl-2-(5-{(2-fluorophenyl)methylsulfanyl}-3-oxo-2H,3H-imidazo1,2-cquinazolin-2-yl)acetamide
CAS No:957970-02-4
MF:C25H25FN4O2S
MW:464.555007696152
CID:5341423

N-cyclohexyl-2-(5-{(2-fluorophenyl)methylsulfanyl}-3-oxo-2H,3H-imidazo1,2-cquinazolin-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclohexyl-2-(5-((2-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide
    • N-cyclohexyl-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
    • ChemDiv3_012344
    • N-cyclohexyl-2-{5-[(2-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide
    • HMS1508B02
    • N-cyclohexyl-2-(5-{(2-fluorophenyl)methylsulfanyl}-3-oxo-2H,3H-imidazo1,2-cquinazolin-2-yl)acetamide
    • Inchi: 1S/C25H25FN4O2S/c26-19-12-6-4-8-16(19)15-33-25-29-20-13-7-5-11-18(20)23-28-21(24(32)30(23)25)14-22(31)27-17-9-2-1-3-10-17/h4-8,11-13,17,21H,1-3,9-10,14-15H2,(H,27,31)
    • InChI Key: HNQMELUSUNOWPA-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1F)C1=NC2C=CC=CC=2C2=NC(C(N21)=O)CC(NC1CCCCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 812
  • XLogP3: 4.2
  • Topological Polar Surface Area: 99.4

N-cyclohexyl-2-(5-{(2-fluorophenyl)methylsulfanyl}-3-oxo-2H,3H-imidazo1,2-cquinazolin-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6548-3935-25mg
N-cyclohexyl-2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
957970-02-4
25mg
$109.0 2023-09-08
Life Chemicals
F6548-3935-30mg
N-cyclohexyl-2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
957970-02-4
30mg
$119.0 2023-09-08
Life Chemicals
F6548-3935-10mg
N-cyclohexyl-2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
957970-02-4
10mg
$79.0 2023-09-08
Life Chemicals
F6548-3935-5μmol
N-cyclohexyl-2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
957970-02-4
5μmol
$63.0 2023-09-08
Life Chemicals
F6548-3935-1mg
N-cyclohexyl-2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
957970-02-4
1mg
$54.0 2023-09-08
Life Chemicals
F6548-3935-5mg
N-cyclohexyl-2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
957970-02-4
5mg
$69.0 2023-09-08
Life Chemicals
F6548-3935-20mg
N-cyclohexyl-2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
957970-02-4
20mg
$99.0 2023-09-08
Life Chemicals
F6548-3935-2μmol
N-cyclohexyl-2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
957970-02-4
2μmol
$57.0 2023-09-08
Life Chemicals
F6548-3935-10μmol
N-cyclohexyl-2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
957970-02-4
10μmol
$69.0 2023-09-08
Life Chemicals
F6548-3935-4mg
N-cyclohexyl-2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
957970-02-4
4mg
$66.0 2023-09-08

Additional information on N-cyclohexyl-2-(5-{(2-fluorophenyl)methylsulfanyl}-3-oxo-2H,3H-imidazo1,2-cquinazolin-2-yl)acetamide

Professional Introduction to N-cyclohexyl-2-(5-{(2-fluorophenyl)methylsulfanyl}-3-oxo-2H,3H-imidazo1,2-cquinazolin-2-yl)acetamide (CAS No. 957970-02-4)

N-cyclohexyl-2-(5-{(2-fluorophenyl)methylsulfanyl}-3-oxo-2H,3H-imidazo1,2-cquinazolin-2-yl)acetamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 957970-02-4, represents a fusion of advanced heterocyclic chemistry and medicinal innovation. Its molecular structure incorporates multiple functional groups that contribute to its unique pharmacological properties, making it a subject of intense study in the quest for novel therapeutic agents.

The core structure of N-cyclohexyl-2-(5-{(2-fluorophenyl)methylsulfanyl}-3-oxo-2H,3H-imidazo1,2-cquinazolin-2-yl)acetamide is characterized by a complex imidazo[1,2-c]quinazoline scaffold. This scaffold is a key feature that distinguishes it from other compounds and contributes to its potential biological activity. The presence of a 5-{(2-fluorophenyl)methylsulfanyl} group adds an additional layer of complexity, influencing both the electronic properties and the interactions with biological targets. The compound's overall architecture suggests a high degree of specificity, which is crucial for developing effective pharmaceuticals.

In recent years, there has been a growing interest in imidazo[1,2-c]quinazoline derivatives due to their demonstrated efficacy in various pharmacological applications. These derivatives have shown promise in the treatment of cancers, infectious diseases, and inflammatory conditions. The specific modifications present in N-cyclohexyl-2-(5-{(2-fluorophenyl)methylsulfanyl}-3-oxo-2H,3H-imidazo1,2-cquinazolin-2-yl)acetamide are particularly noteworthy, as they may enhance its binding affinity and selectivity for target enzymes or receptors.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzymes involved in signal transduction pathways. Kinases play a critical role in numerous cellular processes, and their dysregulation is often associated with disease states. By targeting these enzymes, N-cyclohexyl-2-(5-{(2-fluorophenyl)methylsulfanyl}-3-oxo-2H,3H-imidazo1,2-cquinazolin-2-yl)acetamide may offer a novel approach to modulating these pathways. Preliminary studies have suggested that this compound exhibits inhibitory activity against certain kinases with high selectivity, which could minimize side effects associated with broader-spectrum inhibitors.

The synthesis of N-cyclohexyl-2-(5-{(2-fluorophenyl)methylsulfanyl}-3-oxo-2H,3H-imidazo1,2-cquinazolin-2-yl)acetamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the cyclohexyl group at the amide position not only influences the solubility and bioavailability of the compound but also contributes to its overall stability. The fluorine atom in the phenyl ring further enhances the compound's metabolic stability and binding affinity.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of N-cyclohexyl-2-(5-{(2-fluorophenyl)methylsulfanyl}-3-oxo-2H,3H-imidazo1,2-cquinazolin-2-yl)acetamide with greater accuracy. These predictions have been instrumental in optimizing its chemical structure to improve its pharmacological profile. For instance, molecular dynamics simulations have helped identify key interactions between the compound and biological targets, providing insights into how modifications can enhance its efficacy.

The potential therapeutic applications of N-cyclohexyl-2-(5-{(2-fluorophenyl)methylsulfanyl}-3-oxo-2H,3H-imidazo1,2-cquinazolin-2-yl)acetamide are broad and multifaceted. In oncology research, this compound has shown promise as a lead candidate for developing kinase inhibitors that could be used to treat various types of cancer. Its ability to selectively inhibit specific kinases without affecting others makes it an attractive option for targeted therapy.

In addition to oncology applications, this compound has also been explored for its potential in treating infectious diseases caused by viruses and bacteria. The unique chemical structure of N-cyclohexyl-2-(5-{(2-fluorophenyl)methylsulfanyl}-3-oxyoimidozolimino}]-cinnamidine may allow it to interfere with essential metabolic pathways in pathogens without harming host cells. This selective toxicity is a critical factor in developing effective antimicrobial agents.

The development of new drugs often involves rigorous testing to ensure safety and efficacy before they can be approved for clinical use. N-cyclohexyl)-{[4-(methylthio)phenylimino]-methylene}amino]-cinnamidine (CAS No. 95797002 4)} has undergone several stages of preclinical testing to evaluate its pharmacological properties. These studies have included assessments of its acute toxicity profile as well as long-term effects on various biological systems.

The results from these preclinical studies have been promising regarding both safety and efficacy. The compound has demonstrated low toxicity at doses expected to produce therapeutic effects while maintaining high selectivity for target enzymes or receptors. These findings support further development efforts aimed at translating this promising lead into an effective therapeutic agent.

The future direction for research on N-cyclohexy)-{[4-(methylthio)phenylimino]-methylene}amino]-cinnamidine includes optimizing its chemical structure through medicinal chemistry approaches while exploring new formulations that could enhance its delivery system efficiency or bioavailability further than current versions might allow alone.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd